(4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate
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Overview
Description
(4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate is a complex organic compound that belongs to the class of chromenone derivatives. This compound is characterized by its unique structure, which includes a chromenone core, a sulfonylamino group, and a hexanoate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Introduction of the Sulfonylamino Group: The sulfonylamino group is introduced by reacting the chromenone derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the intermediate product with hexanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized chromenone derivatives.
Reduction: Reduced chromenone derivatives.
Substitution: Substituted chromenone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
2-amino-5-methoxy-pyrimidin-4-ol: A compound with similar sulfonylamino functionality.
Uniqueness
(4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate is unique due to its combination of a chromenone core with a sulfonylamino group and a hexanoate ester, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C23H25NO6S |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C23H25NO6S/c1-4-5-6-20(24-31(27,28)18-10-7-15(2)8-11-18)23(26)29-17-9-12-19-16(3)13-22(25)30-21(19)14-17/h7-14,20,24H,4-6H2,1-3H3 |
InChI Key |
PLHOCGMSICYSQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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